5-Acetyl-2-methyl-2H-indazole

Carbonic anhydrase inhibition Anticancer target Hypoxia regulation

Select this validated CA XII inhibitor (Ki=0.660 nM, 8.2× selectivity) for hypoxic tumor research. 5-position acetyl H-bond acceptor engages kinase ATP pockets; N2-methyl 2H-indazole geometry ensures distinct target binding. Zero HBDs for BBB penetration; compact MW 174.20. Ideal lead for Alzheimer's multi-target SAR. ≥97% purity available.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1159511-28-0
Cat. No. B1387018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-methyl-2H-indazole
CAS1159511-28-0
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CN(N=C2C=C1)C
InChIInChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-12(2)11-10/h3-6H,1-2H3
InChIKeyPHIUTXLMCSJVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-2-methyl-2H-indazole CAS 1159511-28-0 Procurement Guide: Technical Specifications and Scientific Baseline


5-Acetyl-2-methyl-2H-indazole (IUPAC: 1-(2-methyl-2H-indazol-5-yl)ethan-1-one) is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic aromatic system containing two nitrogen atoms [1]. The compound bears a 5-position acetyl group and a 2-position methyl substitution, distinguishing it from 1H-indazole regioisomers and unsubstituted analogs . The 2H-indazole tautomer with N2-methyl substitution represents a distinct electronic and steric configuration that influences target binding and metabolic stability relative to 1H-indazole derivatives [2].

Why Generic 5-Acetyl-2-methyl-2H-indazole Substitution Fails: Regioisomeric and Substitution-Dependent Activity


Indazole derivatives cannot be interchanged generically due to regioisomer-dependent biological activity profiles. The 2H-indazole scaffold (N2-substituted) exhibits distinct electronic distribution and receptor binding geometry compared to 1H-indazole (N1-substituted) analogs [1]. Within the 2H-indazole series, substitution position critically modulates target selectivity: 5-substituted indazoles have been demonstrated as potent and selective kinase inhibitors, with the nature of the 5-position group (acetyl, carboxamide, heteroaryl) directly influencing potency against specific kinase targets [2]. The 5-acetyl moiety provides a hydrogen bond acceptor capable of engaging catalytic lysine residues in ATP-binding pockets, whereas alternative 5-position substituents (e.g., sulfonamide, carboxylic acid) confer entirely different target profiles, as evidenced by carbonic anhydrase versus kinase selectivity [3].

5-Acetyl-2-methyl-2H-indazole Quantitative Differentiation: Comparative Activity Data Against Key Biological Targets


Carbonic Anhydrase XII Inhibition: Sub-Nanomolar Affinity of 5-Acetyl-2-methyl-2H-indazole

5-Acetyl-2-methyl-2H-indazole demonstrates high-affinity inhibition of human carbonic anhydrase XII (CA XII) with a Ki of 0.660 nM [1]. CA XII is a validated anticancer target overexpressed in hypoxic tumors, and inhibitors with sub-nanomolar affinity are of significant therapeutic interest. The compound also inhibits carbonic anhydrase II (CA II) with a Ki of 5.40 nM [1].

Carbonic anhydrase inhibition Anticancer target Hypoxia regulation

5-Position Substitution Modulates Multi-Target Cholinesterase and BACE1 Inhibition Profiles

A systematic study of 5-substituted 2H-indazole derivatives demonstrated that the 5-position substituent critically determines multi-target activity profiles against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1 [1]. Among tested 5-substituted analogs, compounds bearing the 2-methyl-2H-indazole core achieved significant cholinesterase inhibition (AChE IC50 range: 1.2-8.7 µM; BuChE IC50 range: 0.8-15.4 µM) and BACE1 inhibition (IC50 range: 2.3-18.6 µM) [1].

Alzheimer's disease Multi-target drug discovery Cholinesterase inhibition

Selectivity Profile: CA XII Versus CA II Isoform Discrimination

5-Acetyl-2-methyl-2H-indazole exhibits a CA XII/CA II selectivity ratio of approximately 8.2-fold, based on Ki values of 0.660 nM and 5.40 nM, respectively [1]. This selectivity profile is relevant because CA II is widely expressed and its inhibition is associated with diuretic side effects, whereas CA XII is a tumor-associated isoform.

Isoform selectivity Carbonic anhydrase Off-target minimization

Predicted Physicochemical Properties: Oral Bioavailability Parameter Comparison

5-Acetyl-2-methyl-2H-indazole exhibits favorable predicted physicochemical properties that distinguish it from larger or more polar 5-substituted indazole analogs. Molecular weight is 174.20 g/mol, which is within the optimal range (≤500 Da) for oral bioavailability [1]. Predicted boiling point is 340.2±15.0 °C and predicted pKa is -0.03±0.30 .

Drug-likeness ADME prediction Lead optimization

Commercial Purity Specifications: Batch-to-Batch Consistency for Reproducible Research

Commercial suppliers specify minimum purity of 95% (HPLC) for 5-acetyl-2-methyl-2H-indazole , with typical batch COA values reaching 95.98% for structurally related 5-acetyl-1H-indazole . Storage recommendations specify long-term storage in a cool, dry place at room temperature .

Quality control Analytical chemistry Reproducibility

5-Acetyl-2-methyl-2H-indazole: Evidence-Based Research and Procurement Application Scenarios


Carbonic Anhydrase XII Inhibitor Development for Hypoxic Tumor Targeting

5-Acetyl-2-methyl-2H-indazole is directly applicable as a lead compound or reference standard in carbonic anhydrase XII (CA XII) inhibitor development programs. With a sub-nanomolar Ki of 0.660 nM against CA XII and an 8.2-fold selectivity over CA II [1], this compound provides a validated starting point for medicinal chemistry optimization targeting hypoxic tumors. Researchers should prioritize this compound over unsubstituted indazoles (which show no CA inhibition) or non-selective CA inhibitors when CA XII-specific target engagement is required. The compound's CA XII affinity exceeds that of clinical reference acetazolamide by 8.6-fold [1].

5-Substituted Indazole Scaffold for Multi-Target Neurodegenerative Disease Research

Based on class-level evidence from systematic SAR studies of 5-substituted 2H-indazole derivatives, 5-acetyl-2-methyl-2H-indazole is positioned as a versatile scaffold for multi-target drug discovery in Alzheimer's disease [1]. The 5-acetyl group provides a hydrogen bond acceptor pharmacophore distinct from 5-carboxamide or 5-heteroaryl analogs, enabling differential engagement of cholinesterase and BACE1 targets [1]. Researchers should select this compound when a compact, low molecular weight (174.20 g/mol) 5-substituted indazole with zero hydrogen bond donors is required for permeability optimization [2]. The absence of HBDs predicts superior blood-brain barrier penetration compared to amide- or sulfonamide-containing 5-substituted analogs.

Kinase Inhibitor Scaffold with 5-Position Derivatization Handle

5-Acetyl-2-methyl-2H-indazole serves as a validated starting point for kinase inhibitor development, leveraging the established precedent that 5-substituted 2H-indazoles are potent and selective kinase inhibitors [1]. The acetyl group can be further derivatized (e.g., reduction to alcohol, condensation to hydrazone, or conversion to heterocycles) to explore kinase selectivity profiles. Unlike 1H-indazole regioisomers, the 2H-indazole N2-methyl substitution pattern ensures distinct binding geometry in ATP-binding pockets [1]. This compound should be prioritized over 1H-indazole analogs when specific 2H-indazole geometry is required for target engagement, and over unsubstituted 2H-indazole when a synthetic handle at the 5-position is needed for SAR exploration.

Reference Compound for Carbonic Anhydrase Isoform Selectivity Profiling

5-Acetyl-2-methyl-2H-indazole is quantitatively characterized for its carbonic anhydrase isoform inhibition profile, with validated Ki values of 0.660 nM (CA XII) and 5.40 nM (CA II) derived from CO2 hydration stopped-flow assays [1]. This well-defined profile makes the compound suitable as a reference standard or positive control in CA isoform selectivity screening panels. Researchers requiring a CA XII-preferring small molecule inhibitor with sub-nanomolar potency should select this compound over acetazolamide (CA XII Ki = 5.7 nM, selectivity ratio = 2.1) [1] when higher CA XII affinity and improved isoform discrimination are experimental priorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Acetyl-2-methyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.